Stearic acid-13C18

Mass Spectrometry Lipidomics Quantitative Analysis

Quantifying endogenous stearic acid (C18:0) in complex biological matrices is hindered by interference from the unlabeled analyte's natural isotopic envelope. Stearic acid-13C18 solves this with an M+18 mass shift-superior to M+1 labeled analogs-enabling unambiguous chromatographic resolution. • ≥99 atom % 13C isotopic enrichment; ≥98% GC purity for validated LC/GC-MS methods. • Irreplaceable tracer for SCD activity: tracks 13C18:0→13C18:1 conversion with clear mass distinction. • Demonstrated 66% higher plasma AUC vs. 13C18-oleic acid in human metabolic studies. Supplied as an analytical standard with full Certificate of Analysis for GxP-regulated workflows.

Molecular Formula C18H36O2
Molecular Weight 302.35 g/mol
CAS No. 287100-83-8
Cat. No. B1627097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearic acid-13C18
CAS287100-83-8
Molecular FormulaC18H36O2
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1
InChIKeyQIQXTHQIDYTFRH-HXPQJNGISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13C18 Stearic Acid Specifications


(~13~C_18_)Octadecanoic acid, commonly referred to as stearic acid-13C18 or stearic acid-ul-13C, is the uniformly carbon-13 labeled isotopologue of the 18-carbon saturated fatty acid, stearic acid [1]. With a molecular formula of 13C18H36O2 and a resulting molecular weight of 302.35 g/mol, this stable isotope-labeled internal standard (SIL-IS) is designed to serve as a precise analytical tool . Its core value for scientific procurement lies in its full 18-atom 13C enrichment, which creates a mass shift of M+18 relative to the unlabeled parent compound, a physical difference essential for its role in quantitative mass spectrometry .

13C18 Stearic Acid: Why Substitution Fails


The analytical and experimental utility of (~13~C_18_)Octadecanoic acid is strictly dependent on its unique combination of isotopic labeling pattern and fatty acid structure, making it non-substitutable with other available standards. A mass shift of M+18, as documented for this uniformly labeled compound , is critical for distinguishing it from the unlabeled endogenous analyte (M) or from partially labeled forms like octadecanoic-1-13C acid, which only produces a M+1 shift [1]. Furthermore, in metabolic flux studies, the 13C18:0 tracer exhibits distinct and quantifiable differences in kinetics and fate when compared to other labeled fatty acids, such as 13C18:1 [2] or 13C16-palmitate [3], directly impacting experimental outcomes and data interpretation. Substituting a different compound would fundamentally alter the mass spectrometry signal, the metabolic pathway traced, or the quantitative accuracy, thereby invalidating established protocols and cross-study comparisons.

13C18 Stearic Acid Performance Evidence


Uniform 13C Labeling & M+18 Mass Shift

This compound, fully labeled at all 18 carbon atoms (U-13C18), provides a mass shift of M+18 relative to the unlabeled endogenous stearic acid . This is a critical differentiator from singly-labeled analogs, such as octadecanoic-1-13C acid, which only provides an M+1 shift [1]. The larger mass differential ensures that the internal standard peak is well-resolved from the natural M+2 and M+3 isotopologues of the analyte, which is essential for accurate and interference-free quantification in complex biological matrices.

Mass Spectrometry Lipidomics Quantitative Analysis

Metabolic Kinetics: Stearate vs. Oleate

In a randomized controlled crossover trial, the postprandial metabolic fate of U-13C18:0 (stearate) was directly compared to U-13C18:1 (oleate) in hypercholesterolemic postmenopausal women [1]. The kinetic curves demonstrated that the U-13C18:0 tracer had a higher plasma area under the curve (66% higher) and a lower plasma clearance rate (-46% lower) than the U-13C18:1 tracer. Additionally, the cumulative oxidation rate was -34% lower for stearate. This study provides in vivo evidence of distinct and quantifiable metabolic handling that would directly impact tracer selection and data interpretation in human studies.

Metabolic Flux Analysis Pharmacokinetics Nutritional Biochemistry

Lipoprotein Incorporation: Stearate vs. Palmitate

A comparative human study administered ethyl esters of stable-isotope—labeled fatty acids (2H3- or 2H4-myristate, 13C16-palmitate, and 13C18-stearate) to normolipidemic men to assess their assimilation into plasma lipoproteins [1]. The study found that 33% of the administered 13C18-stearate was incorporated into phospholipids (PL), whereas only 18% of 13C16-palmitate and a negligible amount of 2H-myristate were found in the same lipid class. Furthermore, the mean residence times (MRTs) for stearate in triglyceride (TG) and PL fractions were significantly longer than those for myristate, highlighting a unique metabolic handling among saturated fatty acids. Specifically, MRTs for stearate in TG were 10.7 to 15.5 hours compared to 8.6 to 9.9 hours for myristate [1].

Lipoprotein Metabolism Lipidomics Cardiovascular Research

Analytical Purity Certification

For use as a certified analytical standard, this compound is specified with an isotopic purity of ≥99 atom % 13C and an assay of ≥98.0% as determined by gas chromatography (GC) . This high degree of chemical and isotopic purity is a key differentiator from lower-grade, research-only stocks (e.g., those listed with ≥95% purity without detailed certification ). The certified analytical grade ensures that the compound is suitable for critical quantitative applications, method validation, and compliance with regulatory requirements in fields like food, beverage, and personal care product testing .

Analytical Chemistry Quality Control Method Validation

13C18 Stearic Acid Applications


LC-MS/MS & GC-MS Quantification

In quantitative lipidomics and metabolomics, 13C18-stearic acid serves as the optimal internal standard for stearic acid (C18:0) quantification. Its M+18 mass shift, as specified by suppliers , provides superior separation from the unlabeled analyte's isotopic envelope compared to M+1 labeled analogs. This property is critical for achieving high-accuracy measurements in samples with complex backgrounds, such as plasma, tissue, or cell lysates. The analytical-grade certification (≥99 atom % 13C, ≥98% GC purity) provides the traceability and reliability required for method validation, biomarker discovery studies, and compliance with regulatory standards in clinical and nutritional research.

Tracer Studies of Stearate Metabolism

For researchers investigating the specific metabolic fate of dietary or endogenous stearic acid, 13C18-stearic acid is an irreplaceable tracer. Direct comparative human data shows it has a 66% higher plasma AUC and a 46% lower clearance rate than 13C18-oleic acid [1], and is incorporated into phospholipids at a 33% rate, nearly double that of 13C16-palmitate [2]. These quantitative differences confirm that it cannot be substituted with other labeled fatty acids without fundamentally altering the experimental outcome. This compound is therefore essential for studies on lipoprotein metabolism, cardiovascular health, obesity, and diabetes where the distinct behavior of stearic acid is the subject of investigation.

SCD Activity via Flux Analysis

The conversion of stearate (18:0) to oleate (18:1) by the enzyme stearoyl-CoA desaturase (SCD) is a key metabolic step. Using 13C18-stearic acid as a substrate allows for precise quantification of this flux in cell or animal models. A study directly comparing 13C18:0 and 13C18:1 metabolism in humans detected three labeled plasma metabolites from 13C18:0, including 13C18:1, confirming desaturation [1]. The uniformly labeled 13C18-tracer provides a clear, unambiguous mass shift for both substrate and product, enabling researchers to calculate SCD activity with high confidence by tracking the appearance of M+18 labeled oleic acid, while avoiding the analytical complications of using partially labeled or radioactive tracers.

Quality Control in Food, Cosmetics & Personal Care

Stearic acid is a major component in cocoa butter, shea butter, and many commercial formulations. 13C18-stearic acid of analytical standard grade is specifically listed by vendors for applications in cleaning products, cosmetics, food and beverages, and personal care . It is used as an internal standard in GC-MS or LC-MS methods to accurately quantify stearic acid content, verify ingredient authenticity, detect adulteration, and ensure batch-to-batch consistency in complex product matrices. The high purity and isotopic enrichment ensure that the standard does not interfere with other components and provides a reliable benchmark for regulatory compliance and quality assurance protocols.

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